![molecular formula C8H7NOS B1603221 7-Methoxybenzo[d]thiazole CAS No. 2942-12-3](/img/structure/B1603221.png)
7-Methoxybenzo[d]thiazole
説明
7-Methoxybenzo[d]thiazole is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity : Zhang et al. (2010) synthesized derivatives of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, starting from 5-methoxybenzo[d]thiazol-2-amine. These compounds demonstrated significant anticonvulsant activity in mice, with some derivatives showing promising therapeutic potential (Zhang et al., 2010).
Anticancer Agents : A study by Lu et al. (2009) identified a series of 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents. These compounds were synthesized through structural modifications and showed improved antiproliferative activity against melanoma and prostate cancer cells, suggesting their potential as cancer therapeutics (Lu et al., 2009).
Cell Cycle Regulation and Apoptosis : Kumbhare et al. (2014) synthesized isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, which exhibited anti-cancer activity by inducing G2/M cell cycle arrest and apoptosis through p53 activation in cancer cell lines. This study highlights the potential of these compounds in cancer therapy (Kumbhare et al., 2014).
Inhibition of Neuraminidase : Yilin et al. (2016) synthesized novel compounds that inhibited neuraminidase of the influenza H1N1 virus. Some of these compounds, including ones with the scaffold of 2-(2-(2-methoxybenzylidene)hydrazinyl)thiazole, displayed moderate influenza NA inhibitory activity, which is crucial for developing antiviral therapies (Yilin et al., 2016).
- et al. (2019) conducted a study on thiadiazole derivatives synthesized from methyl 4-methoxybenzoate, evaluating their potential as inhibitors against β-glucuronidase enzyme. These compounds showed significant inhibitory activity, suggesting their therapeutic potential in diseases where β-glucuronidase plays a role (Taha et al., 2019).
Synthesis and Structure Analysis : Du and Wu (2020) focused on the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, starting from 6-methoxybenzo[d]thiazol-2-amine. The structural analysis provided insights into the stabilization of the crystal structure, contributing to the understanding of molecular interactions in these compounds (Du & Wu, 2020).
Insecticidal Activity : Xian (2011) synthesized a series of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines with notable insecticidal activity. This work highlights the potential application of these compounds in agricultural pest control (Xian, 2011).
Antimicrobial and Anticancer Properties : Al-Mutabagani et al. (2021) explored thiazolyl-ethylidene hydrazino-thiazole derivatives for their antimicrobial and anticancer properties. These compounds were effective against various bacteria and showed cytotoxic activities against different cancer cell lines, indicating their potential as therapeutic agents (Al-Mutabagani et al., 2021).
作用機序
Target of Action
7-Methoxybenzo[d]thiazole is a derivative of the thiazole class of compounds . Thiazoles have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
For instance, they can act as inhibitors of type II topoisomerases , which are essential enzymes in DNA replication. More research is needed to elucidate the specific mode of action of this compound.
Biochemical Pathways
Thiazole derivatives, including this compound, have been found to interfere with quorum sensing pathways in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate behaviors such as biofilm formation and virulence production in response to changes in population density .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action and stability of many chemical compounds .
生化学分析
Biochemical Properties
7-Methoxybenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses . These interactions are primarily driven by the compound’s aromatic structure and the presence of the methoxy group, which enhances its binding affinity to target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are facilitated by the compound’s aromatic structure and the presence of the methoxy group, which enhances its binding affinity and specificity.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to the compound can result in significant changes in cellular behavior and physiology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive metabolites that can damage cellular macromolecules . Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites that can further interact with cellular macromolecules . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and energy production within cells, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This distribution pattern is influenced by the compound’s physicochemical properties, including its lipophilicity and molecular size. Additionally, this compound can interact with cellular transporters, such as ATP-binding cassette transporters, which facilitate its movement across cellular membranes.
特性
IUPAC Name |
7-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVJZUXJFJIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618897 | |
| Record name | 7-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-12-3 | |
| Record name | 7-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







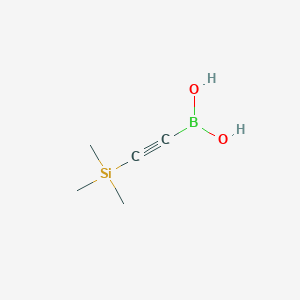
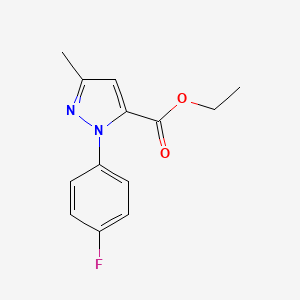
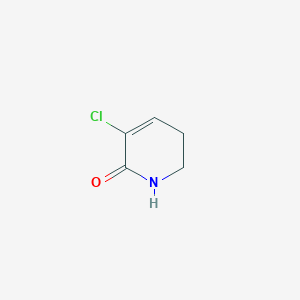
![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)
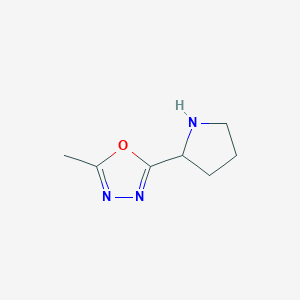
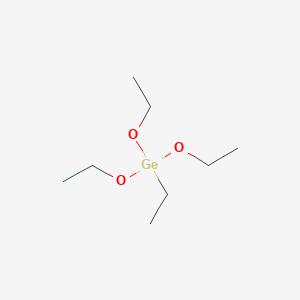
![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)


